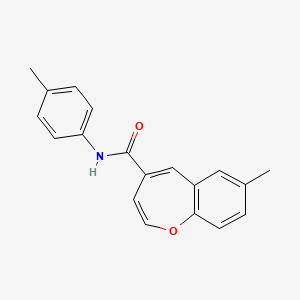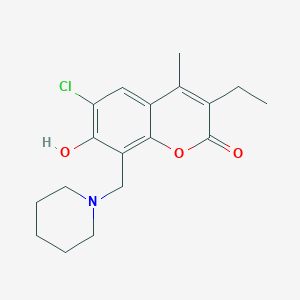![molecular formula C18H18ClN3O3 B11304958 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11304958.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the systematic name 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide benzamides . It features a benzene ring substituted with a chloro group, two methyl groups, and an acetamide moiety. The furan-2-ylmethyl and pyrazol-5-yl substituents add further complexity to its structure .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to form the 4-chloro-3,5-dimethylphenol intermediate. Subsequent acylation of this intermediate with chloroacetyl chloride yields the desired compound. The furan-2-ylmethyl and pyrazol-5-yl groups can be introduced through appropriate reactions .
Reaction Conditions: The specific reaction conditions for each step may vary, but they typically involve suitable solvents, reagents, and catalysts. Detailed protocols are available in the literature.
Industrial Production: While industrial-scale production methods are not widely documented, this compound is often synthesized in research laboratories for specialized applications.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The chlorine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.
Chlorine: Used for chlorination.
Acylating Agents: Such as chloroacetyl chloride for acylation.
Hydrazine: For reduction of the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or positional isomers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It may serve as a scaffold for drug development.
Biological Studies: Investigating its effects on cellular processes.
Pharmacology: Assessing its potential as a therapeutic agent.
Agrochemicals: Possible applications in crop protection.
Materials Science: As a precursor for functional materials.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular signaling pathways.
Eigenschaften
Molekularformel |
C18H18ClN3O3 |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-8-15(9-13(2)18(12)19)25-11-17(23)21-16-5-6-20-22(16)10-14-4-3-7-24-14/h3-9H,10-11H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
MDCNODBMQMJKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B11304880.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304884.png)
![N-(2-methoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304888.png)
![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
![1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11304914.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304919.png)
![N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11304924.png)
![2-({[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11304928.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304931.png)
![4-Chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304933.png)


